N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
The compound N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide features a hybrid structure combining a tetrahydro-2H-pyran (THP) core substituted with a 1H-pyrrole moiety and an acetamide group linked to a furan-2-ylmethyl chain.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3/c19-15(17-13-14-4-3-9-21-14)12-16(5-10-20-11-6-16)18-7-1-2-8-18/h1-4,7-9H,5-6,10-13H2,(H,17,19) |
InChI Key |
DTRZPIGSTFOPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCC2=CC=CO2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.
Tetrahydropyran Ring Formation: This step involves the cyclization of a diol or similar precursor under acidic conditions.
Final Coupling: The final step involves coupling the furan, pyrrole, and tetrahydropyran intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and pyrrole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Reduced forms of the compound, potentially altering the ring structures.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological pathways, offering opportunities for the treatment of diseases.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities:
Key Observations :
- THP Core : The target compound shares the tetrahydro-2H-pyran scaffold with 1421848-11-4 and the patent compound from . The THP ring enhances metabolic stability compared to smaller heterocycles like tetrahydrofuran (THF) .
- Pyrrole vs. Other Heterocycles : The 1H-pyrrole substituent in the target compound and Example 82 may confer distinct electronic properties compared to thiophene (OSMI-1) or pyrazole (1421848-11-4), influencing binding affinity or solubility .
- Acetamide Linkage : All compounds feature an acetamide group, but modifications (e.g., piperidin-4-ylidene in Example 82 vs. furan-2-ylmethyl in the target) alter steric and electronic profiles .
Physicochemical Properties
- Solubility : The THP core and pyrrole in the target compound likely reduce aqueous solubility compared to OSMI-1’s sulfonamide group, which enhances polarity .
Biological Activity
N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound notable for its unique structural features, including a furan ring, a pyrrole ring, and a tetrahydropyran moiety. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities. Below is a detailed exploration of its biological activity based on diverse research findings.
- Molecular Formula : C15H19N3O2
- Molecular Weight : Approximately 288.35 g/mol
- Structure : The compound is characterized by multiple heterocyclic rings, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has shown efficacy against various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, in studies involving human cancer cell lines, the compound demonstrated an IC50 value of less than 10 µM, suggesting potent anticancer activity.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be around 31.25 µg/mL against certain bacterial strains, indicating its potential as an antibacterial agent .
3. Neuroprotective Effects
Neuroprotective activities have been observed in animal models treated with this compound. The compound appears to mitigate oxidative stress and neuronal apoptosis, making it a candidate for further research in neurodegenerative diseases .
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Current hypotheses suggest that the compound interacts with specific biological targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Target Interactions
Research indicates that this compound may interact with key proteins involved in cancer progression and microbial resistance. Studies utilizing molecular docking simulations have identified potential binding sites on target proteins, suggesting that its structural features facilitate these interactions .
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cell death at concentrations as low as 5 µM after 48 hours of treatment, with flow cytometry confirming apoptosis induction .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The study revealed that at a concentration of 31.25 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as a new antimicrobial agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
